The compound (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid is a complex organic molecule that belongs to the class of nicotinic acid derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its potential biological activity. The compound is primarily studied for its pharmacological properties, particularly in relation to its interactions with nicotinic acetylcholine receptors.
This compound can be classified as a nicotinic acid derivative due to the presence of the nicotinic acid moiety in its structure. It is synthesized through various organic chemistry methods and has been explored for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders and other conditions influenced by cholinergic signaling.
The synthesis of (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid typically involves several key steps, including:
The synthesis may employ techniques such as:
The molecular structure of (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid can be depicted as follows:
Key data regarding the molecular structure includes:
The compound can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for successful synthesis.
The mechanism of action for (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding, it may modulate receptor activity, leading to various physiological effects such as:
Research indicates that compounds with similar structures exhibit varying degrees of agonistic or antagonistic activity on nicotinic receptors, influencing cognitive functions and potential therapeutic outcomes.
Key physical properties include:
Chemical properties involve stability under different pH levels and reactivity towards common reagents used in organic synthesis. Stability studies indicate that the compound maintains integrity under physiological conditions but may degrade under extreme pH or temperature.
The primary applications of (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid include:
The systematic IUPAC name (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid provides a complete structural blueprint:
Table 1: Nomenclature Conventions
Name Type | Designation |
---|---|
IUPAC Systematic | (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid |
Common Synonym | Tie2 Inhibitor 7 |
Alternative Chemical | 5-[4-[[[2-[[(1S)-1-Cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid |
Structural analogs highlight critical pharmacophore elements:
This compound emerged from targeted kinase inhibitor programs (2008–2012) focusing on angiogenesis regulation:
This molecule bridges target validation and therapeutic discovery:
Table 2: Kinase Selectivity Profiling
Kinase Target | Ki (µM) | IC50 (µM) | Cellular Function Inhibited |
---|---|---|---|
Tie2 | 1.3 | 0.3 (autophosphorylation) | Angiogenesis, vascular stabilization |
VEGFR-1 | >10 | Not tested | - |
FGFR1 | >10 | Not tested | - |
PDGFR-β | >10 | Not tested | - |
Table 3: Impact of Structural Features on Bioactivity
Structural Element | Modification | Effect on Tie2 Inhibition | Physicochemical Consequence |
---|---|---|---|
Chiral center (1-cyclohexylethyl) | (R)-enantiomer | >50-fold less potent | Altered binding pocket occupancy |
Nicotinic acid | Esterification (methyl ester) | 8-fold ↑ IC50 | Reduced cellular uptake/processing |
p-Tolyloxy group | Replacement with phenyl | 3-fold ↑ IC50 | Decreased hydrophobic contact energy |
Urea linker | Amide analog | Unstable at pH <5 | Poor pharmacokinetics |
Table 4: Key Analogous Compounds
Compound Name | Structural Difference | Primary Target | Therapeutic Context |
---|---|---|---|
CEP-11981 | Trifluoromethylpyridine core | Tie2/FGFR1/VEGFR | Preclinical oncology |
Foretinib | Imidazo[1,2-b]pyridazine scaffold | MET/Tie2/VEGFR2 | Phase II TNBC trials |
Vasculotide (VT) | Peptidic Tie2 agonist | Tie2 activation | Vascular leakage reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: